molecular formula C8H10N2O4 B13201410 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13201410
M. Wt: 198.18 g/mol
InChI Key: OHVVXYGWEUJBEW-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(1-methoxyethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4(14-2)6-9-3-5(8(12)13)7(11)10-6/h3-4H,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

OHVVXYGWEUJBEW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C(=O)N1)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The methoxyethyl group can be introduced via alkylation using methoxyethyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methoxyethyl)-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid
  • 2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Uniqueness

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its methoxyethyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis .

Biological Activity

2-(1-Methoxyethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound and related derivatives, focusing on their mechanisms of action and therapeutic potential.

The molecular formula for this compound is C9H11N2O4C_9H_{11}N_2O_4 with a molecular weight of approximately 197.19 g/mol. The compound features a pyrimidine ring with a carboxylic acid functional group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The method may include the formation of the pyrimidine core followed by the introduction of substituents such as the methoxyethyl group. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidines exhibit significant anticancer properties. For instance, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain pyrimidine derivatives inhibited cell proliferation in MDA-MB-468 breast cancer cells more effectively than traditional chemotherapeutics like gefitinib .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Mechanism of Action
2-(1-Methoxyethyl)-6-oxoMDA-MB-468<10Induction of apoptosis via Akt pathway inhibition
Related Derivative AMCF-712.2EGFR-TK inhibition
Related Derivative BMDA-MB-4685.2Synergistic effect with gefitinib

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways in cancer cells. Specifically, it has been shown to inhibit the phosphorylation of Akt, a crucial protein in cell survival signaling pathways, leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in preclinical models:

  • Case Study 1 : A study involving a series of substituted pyrimidines demonstrated their ability to induce apoptosis in various cancer cell lines. The most potent derivatives showed a significant reduction in cell viability at concentrations below 10 µM.
  • Case Study 2 : Another investigation focused on the structure-activity relationship (SAR) of pyrimidine compounds, revealing that modifications at specific positions on the pyrimidine ring significantly enhanced anticancer activity.

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